# potential off-target effects of (R)-L 888607 in cellular assays

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Compound of Interest		
Compound Name:	(R)-L 888607	
Cat. No.:	B608434	Get Quote

## **Technical Support Center: (R)-L 888607**

Welcome to the Technical Support Center for **(R)-L 888607**. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of **(R)-L 888607** in cellular assays and to troubleshoot potential off-target effects.

### Frequently Asked Questions (FAQs)

Q1: What is the primary target of (R)-L 888607 and its expected on-target effect?

**(R)-L 888607** is a potent and selective synthetic agonist for the human Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as the Prostaglandin D2 receptor 2 (DP2).[1][2] The primary on-target effect of **(R)-L 888607** is to mimic the action of its endogenous ligand, prostaglandin D2 (PGD2), by activating the CRTH2 receptor.[1][3]

Activation of the CRTH2 receptor, a G protein-coupled receptor (GPCR), initiates a signaling cascade through the Gai subunit. This leads to an inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels, and an increase in intracellular calcium concentration ([Ca2+]).[4] This signaling pathway is primarily associated with pro-inflammatory responses, including the chemotaxis and activation of key immune cells involved in type 2 inflammation, such as T helper 2 (Th2) cells, eosinophils, and basophils.[5] In cellular assays, expected phenotypes upon treatment with **(R)-L 888607** include cell migration, calcium mobilization, and cytokine release from CRTH2-expressing cells.[1][6]



Q2: How selective is (R)-L 888607 for the CRTH2 receptor?

**(R)-L 888607** exhibits high selectivity for the human CRTH2 receptor over other prostanoid receptors. The binding affinity (Ki) for CRTH2 is in the subnanomolar range, indicating potent binding to its intended target.[1]

Summary of (R)-L 888607 Selectivity Profile

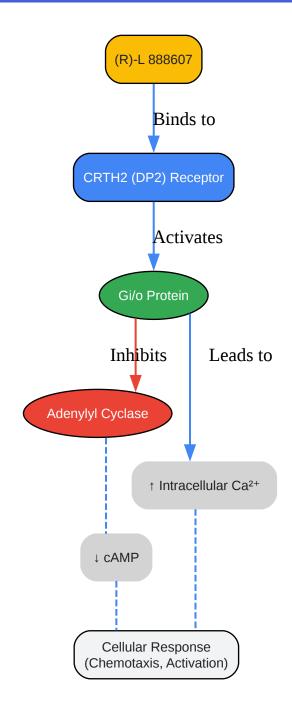
Receptor	Ki (nM)	Selectivity vs. CRTH2
CRTH2 (DP2)	0.8	-
DP (DP1)	2331	~2914-fold
TP	283	~354-fold
EP2	8748	~10935-fold
EP3-III	1260	~1575-fold
EP4	4634	~5793-fold
FP	10018	~12523-fold
IP	14434	~18043-fold

Data sourced from Gervais FG, et al. Mol Pharmacol. 2005 Jun;67(6):1834-9.[1]

Q3: What is the signaling pathway activated by (R)-L 888607?

(R)-L 888607 activates the CRTH2 signaling pathway, as illustrated in the diagram below.





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Caption: CRTH2 signaling pathway activated by (R)-L 888607.

### **Troubleshooting Guide**

Q4: I am observing a cellular phenotype that is not consistent with the known function of CRTH2 activation. How can I determine if this is an off-target effect?



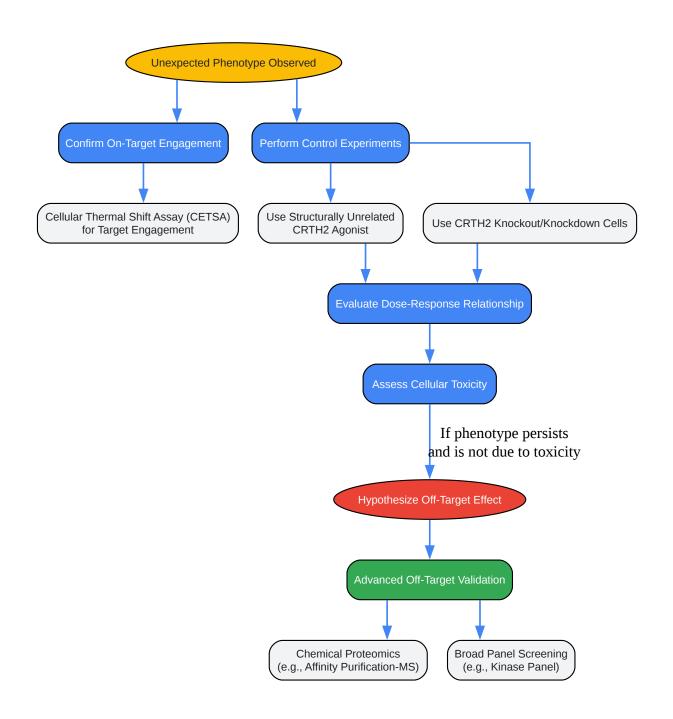
#### Troubleshooting & Optimization

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Observing an unexpected phenotype is a critical step in understanding the full pharmacological profile of a compound. It is essential to systematically investigate whether the effect is due to an off-target interaction or other experimental variables.

Troubleshooting Workflow for Unexpected Phenotypes





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